molecular formula C13H11N3O4S2 B4183901 N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4183901
M. Wt: 337.4 g/mol
InChI Key: GIPDYZOMWUQQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an isoxazole ring, and a methylsulfonyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-7-5-10(16-20-7)12(17)15-13-14-9-4-3-8(22(2,18)19)6-11(9)21-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPDYZOMWUQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The isoxazole ring is often formed via the reaction of hydroxylamine with a β-keto ester. The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

1.1. Carboxamide Bond Formation

The carboxamide linkage between the benzothiazole and oxazole moieties is typically formed via EDCI/DMAP-mediated coupling under anhydrous conditions. For example:

  • Reactants : 6-Methanesulfonyl-1,3-benzothiazol-2-amine and 5-methyl-1,2-oxazole-3-carboxylic acid.

  • Conditions : CH₂Cl₂ solvent, 45°C for 8 hours, followed by room temperature stirring for 48 hours .

  • Yield : ~70% after reverse-phase HPLC purification .

1.3. Oxazole Ring Formation

The 5-methyl-1,2-oxazole component is synthesized via cyclocondensation of nitriles with hydroxylamine or via Mitsunobu reactions using TMS-azide .

2.1. Methanesulfonyl Group (-SO₂CH₃)

  • Stability : Resists hydrolysis under acidic/basic conditions but may undergo nucleophilic aromatic substitution at electron-deficient positions of the benzothiazole ring.

  • Directed Metalation : Enhances ortho-selectivity in metal-catalyzed reactions (e.g., Ru-catalyzed amidation) .

2.2. Carboxamide (-CONH-)

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acid and amine derivatives.

  • Cross-Coupling : Participates in Buchwald–Hartwig amination for further functionalization.

2.3. Oxazole Ring

  • Electrophilic Substitution : Methyl group at position 5 directs electrophiles to position 4.

  • Ring-Opening : Occurs under strong reducing conditions (e.g., LiAlH₄) to form β-amino alcohols.

3.1. Ru(II)-Catalyzed C–N Bond Formation

  • Mechanism : Involves cationic Ru(II) intermediates that activate the benzothiazole C–H bond, followed by insertion of acyl azides .

    • Key steps:

      • Formation of a five-membered ruthenacycle (A ).

      • Coordination with acyl azide to form intermediate (B ).

      • Extrusion of N₂ gas and protonolysis to yield the product .

  • Byproduct : Only N₂ gas is released, enhancing atom economy .

3.2. ESI-MS Evidence

  • Intermediate A (m/z 331.0867) detected during Ru-catalyzed reactions supports the proposed mechanism .

Stability and Degradation Pathways

Condition Effect on Compound
Acidic (pH < 3) Partial hydrolysis of carboxamide bond .
Basic (pH > 10) Degradation of oxazole ring .
Oxidative Methanesulfonyl group stable; benzothiazole ring may oxidize .
Thermal (>150°C) Decomposition via sulfonyl group elimination.

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR (CDCl₃)δ 8.49 (s, 1H, benzothiazole), 2.35 (s, 3H, -CH₃)
¹³C NMR δ 171.4 (C=O), 139.6 (C-SO₂), 30.5 (-CH₃)
IR 3439 cm⁻¹ (N-H), 1339 cm⁻¹ (S=O)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-Methanesulfonyl-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways.

Cholinesterase Inhibition

A notable application of this compound is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. Studies have demonstrated that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic transmission and improve cognitive function in neurodegenerative conditions .

Antimicrobial Activity

The unique structural characteristics of N-(6-Methanesulfonyl-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study 1: Alzheimer's Disease Research

In a study focusing on the synthesis of benzothiazole-piperazine hybrids, compounds derived from N-(6-Methanesulfonyl-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide were evaluated for their cholinesterase inhibitory activity. The results indicated moderate to high inhibition rates compared to standard drugs like donepezil, suggesting potential for therapeutic use in Alzheimer’s treatment .

Case Study 2: Anticancer Screening

A series of derivatives based on the core structure of N-(6-Methanesulfonyl-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide were screened against several cancer cell lines. The findings revealed that certain modifications enhanced anticancer activity, leading to further investigation into structure-activity relationships (SAR) that could optimize efficacy .

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole and isoxazole rings can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, share some chemical properties and biological activities.

    Isoxazole derivatives: Compounds like 3-isoxazolecarboxylic acid have similar isoxazole rings and can undergo similar chemical reactions.

    Methylsulfonyl compounds: Compounds containing the methylsulfonyl group, such as methylsulfonylmethane (MSM), exhibit similar solubility and reactivity.

Uniqueness

What sets N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Biological Activity

N-(6-Methanesulfonyl-13-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The compound features a benzothiazole ring , a methanesulfonyl group , and an oxazole moiety , which contribute to its unique chemical properties. The structural complexity of this compound allows it to interact with various biological targets.

ComponentDescription
BenzothiazoleA heterocyclic compound known for its biological activity, particularly in anticancer and antimicrobial applications.
Methanesulfonyl GroupEnhances solubility and bioavailability, potentially influencing the compound's pharmacokinetics.
Oxazole MoietyAssociated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and affecting downstream signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Studies

Recent research has highlighted the compound's potential in various therapeutic areas:

Antitumor Activity

A study evaluated the cytotoxic effects of similar benzothiazole derivatives on multiple cancer cell lines, revealing significant activity:

  • IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines . This suggests that modifications to the benzothiazole structure can enhance antitumor efficacy.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have demonstrated that related oxazole derivatives exhibit significant inhibition against bacterial strains:

CompoundS. aureus (mm)E. coli (mm)
152017
161815
Amoxicillin3027

These results indicate that the presence of specific functional groups can enhance antibacterial activity .

Case Studies

  • Cholinesterase Inhibition : Research on related compounds indicates that they can inhibit cholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Antitubercular Activity : Some oxazole-containing compounds have shown promise against Mycobacterium tuberculosis, suggesting that modifications to the oxazole structure may yield effective antitubercular agents .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups:

Compound NameStructural FeaturesNotable Activity
N-(3-methyl-6-methylsulfonyl-benzothiazol-2-ylidene)-benzamideBenzothiazole + CarboxamideAntitumor
N-(6-methylsulfonyl-benzothiazol-2-yl)-4-oxo-propanamideBenzothiazole + KetoneAntimicrobial

This comparison highlights the significance of structural modifications in enhancing biological activity.

Q & A

Basic: What are the recommended synthetic routes for N-(6-methanesulfonyl-13-benzothiazol-2-yl)-5-methyl-12-oxazole-3-carboxamide, and how can purity be optimized?

Answer:
The compound’s synthesis typically involves multi-step heterocyclic coupling. For example:

Benzothiazole core formation : React 2-amino-6-methanesulfonylbenzothiazole with a methyl-oxazole-carboxylic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C for 12–16 hours .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm via 1H^1H-NMR (DMSO-d6d_6 , δ 2.4 ppm for methyl groups) .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Answer:

  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., methanesulfonyl protons at δ 3.1–3.3 ppm, oxazole carbons at ~150–160 ppm).
    • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ calculated for C15H13N3O4S2C_{15}H_{13}N_3O_4S_2: 376.0421).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Optimize crystal growth via vapor diffusion (acetonitrile/methanol) and resolve ambiguities in sulfonyl group orientation using Fourier difference maps .

Advanced: How can computational methods (e.g., DFT) predict bioactivity or binding modes of this compound?

Answer:

  • DFT Modeling : Use B3LYP/6-31G(d,p) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., oxazole ring as an electron-deficient site). Compare HOMO-LUMO gaps (<5 eV suggests reactivity) with experimental inhibition data .
  • Docking Studies : Employ AutoDock Vina with target proteins (e.g., kinase domains). Parameterize the methanesulfonyl group for sulfonamide-binding pockets and validate using free-energy perturbation (FEP) calculations .

Advanced: How to address discrepancies between theoretical and experimental inhibition efficiencies?

Answer:

  • Data Reconciliation : If experimental IC50_{50} values conflict with DFT-predicted binding affinities:
    • Re-examine solvent effects (PCM models vs. in vitro buffer conditions).
    • Check for tautomeric forms (e.g., oxazole vs. oxazolium protonation states via pH-dependent NMR).
    • Validate assay conditions (e.g., redox interference from DMSO stocks >0.1%) .

Advanced: What strategies resolve low solubility in aqueous buffers during bioassays?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, maintaining final DMSO ≤0.5%.
  • Prodrug Derivatization : Introduce phosphate esters at the oxazole methyl group (hydrolyzable in vivo) to enhance solubility without altering core activity .

Advanced: How to optimize crystallographic refinement for twinned or low-resolution data?

Answer:

  • SHELX Suite : For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 format. Refine against high-resolution data (<1.2 Å) to resolve disorder in the benzothiazole-methanesulfonyl moiety.
  • Validation : Check Rint_{int} (<0.05) and Flack parameter (±0.1) to confirm chiral centers .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core Modifications :

    PositionModificationAssay Impact
    Oxazole C5Replace methyl with trifluoromethylTest hydrophobicity via logP (HPLC)
    Benzothiazole C6Substitute methanesulfonyl with sulfonamideMeasure solubility (shake-flask method)
  • Biological Testing : Use dose-response curves (0.1–100 μM) in kinase inhibition assays. Compare IC50_{50} shifts >2-fold to infer critical substituents .

Advanced: What analytical techniques detect degradation products under stressed conditions?

Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH (24 hours).
  • LC-MS/MS Analysis : Identify hydrolyzed products (e.g., oxazole ring opening) using Q-TOF with ESI+ mode. Confirm with isotopic patterns (e.g., [M+Na]+ adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.